BenchChemオンラインストアへようこそ!

1-Chloro-4-nitroisoquinoline

Process Chemistry Heterocyclic Synthesis POCl₃ Chlorination

1-Chloro-4-nitroisoquinoline (CAS 65092-53-7) is a disubstituted isoquinoline bearing an electron‑withdrawing nitro group at C‑4 and a chlorine leaving group at C‑1. This regiospecific substitution pattern distinguishes it from other chloro‑nitroisoquinoline isomers and enables orthogonal functionalization: the C‑1 chlorine participates in nucleophilic aromatic substitution and palladium‑catalyzed cross‑couplings, while the C‑4 nitro group serves as a precursor to amines, amides, and heterocyclic anne‑lations.

Molecular Formula C9H5ClN2O2
Molecular Weight 208.6 g/mol
CAS No. 65092-53-7
Cat. No. B1592400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-4-nitroisoquinoline
CAS65092-53-7
Molecular FormulaC9H5ClN2O2
Molecular Weight208.6 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN=C2Cl)[N+](=O)[O-]
InChIInChI=1S/C9H5ClN2O2/c10-9-7-4-2-1-3-6(7)8(5-11-9)12(13)14/h1-5H
InChIKeyJMPCRAAJZFDSCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-4-nitroisoquinoline (CAS 65092-53-7): A Regiospecific Heterocyclic Building Block for Kinase-Targeted Synthesis


1-Chloro-4-nitroisoquinoline (CAS 65092-53-7) is a disubstituted isoquinoline bearing an electron‑withdrawing nitro group at C‑4 and a chlorine leaving group at C‑1 . This regiospecific substitution pattern distinguishes it from other chloro‑nitroisoquinoline isomers and enables orthogonal functionalization: the C‑1 chlorine participates in nucleophilic aromatic substitution and palladium‑catalyzed cross‑couplings, while the C‑4 nitro group serves as a precursor to amines, amides, and heterocyclic anne‑lations . The compound is cited as an intermediate in a Lilly patent (WO 2007/053346 A1) for pyrazole‑isoquinoline urea p38 kinase inhibitors, confirming its relevance in medicinal chemistry programs targeting ATP‑binding pockets .

Why 1-Chloro-4-nitroisoquinoline Cannot Be Replaced by Other Halogenated Nitroisoquinolines in Cross‑Coupling Cascades


Isoquinoline halogenation and nitration are notoriously regio‑selective . Nitration of isoquinoline under standard conditions occurs at C‑5 and C‑8, not C‑4; therefore 4‑nitroisoquinoline requires a de novo ring synthesis or a specific C‑4 functionalization strategy . Similarly, direct chlorination at C‑1 while retaining the C‑4 nitro group is not trivial. The 1‑chloro‑4‑nitro combination is thus a kinetically differentiated scaffold: the chlorine at the electron‑deficient 1‑position is activated toward SNAr by the ring nitrogen, while the 4‑nitro group simultaneously withdraws electron density, tuning the reactivity of the entire bicyclic system. Attempting to substitute a 1‑bromo‑4‑nitro isomer—where the C–Br bond is weaker and may lead to premature oxidative addition—or a 1‑chloro‑5‑nitro isomer—where the nitro group cannot stabilize the same transition states—will alter reaction rates, regiochemical outcomes, and impurity profiles in multi‑step sequences . These differences directly impact procurement decisions when a validated patent route or a specific derivatization sequence must be reproduced .

Quantitative Differentiation Evidence for 1-Chloro-4-nitroisoquinoline vs. Closest Analogs


Synthetic Yield of 1-Chloro-4-nitroisoquinoline (76%) vs. Typical 1‑Halogeno‑4‑nitroisoquinoline Yields

In the patented procedure, 1‑chloro‑4‑nitroisoquinoline is obtained in 76% isolated yield from 1‑hydroxy‑4‑nitroisoquinoline via POCl₃ chlorination . By comparison, the analogous bromination to produce 1‑bromo‑4‑nitroisoquinoline typically requires more forcing conditions (POBr₃ or HBr/AcOH) and literature yields for 1‑bromo‑4‑nitroisoquinoline are generally lower (40–55%) due to competing decomposition of the electron‑poor heterocycle .

Process Chemistry Heterocyclic Synthesis POCl₃ Chlorination

LogP Differentiation: Lipophilicity of 1-Chloro-4-nitroisoquinoline vs. 4-Nitroisoquinoline

The experimental/log P of 1‑chloro‑4‑nitroisoquinoline is 3.32 . For 4‑nitroisoquinoline (lacking the C‑1 chlorine), the calculated log P is approximately 2.1–2.3 . The chlorine substituent increases log P by ~1 unit, placing the compound in a more desirable lipophilicity range for blood–brain barrier penetration (log P ≈ 3) while retaining solubility in common organic solvents.

Physicochemical Properties Lipophilicity logP

Receptor Affinity Profile: 1-Chloro-4-nitroisoquinoline as a Selective α₂‑Adrenergic Antagonist

1‑Chloro‑4‑nitroisoquinoline is reported to act as an antagonist of the α₂‑adrenergic receptor, blocking agonist binding (e.g., clonidine) and thereby decreasing lipolysis and vasoconstriction . Importantly, it exhibits low affinity for dopamine, histamine, serotonin, acetylcholine, and opioid receptors, suggesting a degree of receptor selectivity . By contrast, the close analog 1‑chloroisoquinoline (lacking the 4‑nitro group) shows negligible α₂‑adrenergic activity in the same assay panels .

Adrenergic Receptor α₂ Antagonist Selectivity

Purity Specifications: Minimum 97% vs. Typical 95% for Bulk Nitroisoquinoline Intermediates

Multiple vendors list 1‑chloro‑4‑nitroisoquinoline at ≥97% purity by HPLC , with some offering 98% . In contrast, bulk 4‑nitroisoquinoline and 5‑nitroisoquinoline are frequently supplied at 95% purity due to the difficulty of removing regioisomeric impurities formed during nitration . The higher purity of the 1‑chloro‑4‑nitro derivative reflects the cleaner POCl₃‑based synthesis route, which avoids the mixtures inherent in direct electrophilic nitration.

Quality Control Purity Procurement

Procurement‑Driven Application Scenarios for 1-Chloro-4-nitroisoquinoline (CAS 65092-53-7)


Medicinal Chemistry: p38 Kinase and RHO Kinase Inhibitor Synthesis

The patented Lilly route to pyrazole‑isoquinoline urea p38 kinase inhibitors uses 1‑chloro‑4‑nitroisoquinoline as the key heterocyclic intermediate . Its C‑1 chlorine enables sequential nucleophilic displacement and cross‑coupling to build the pyrazole‑urea pharmacophore, while the C‑4 nitro group is subsequently reduced to an amine for further diversification. A procurement manager replicating this route must source the exact regioisomer to ensure patent fidelity and avoid costly re‑optimization.

GPCR Probe Development: α₂‑Adrenergic Antagonist Scaffold

Because 1‑chloro‑4‑nitroisoquinoline displays α₂‑adrenergic antagonist activity with low affinity for off‑target aminergic receptors , it serves as a compact starting scaffold for structure‑activity relationship (SAR) campaigns targeting hypertension, benign prostatic hypertrophy, and Raynaud’s phenomenon . Academic and industrial groups requiring a defined pharmacological starting point should prioritize this compound over non‑nitrated or differently substituted isoquinolines that lack α₂ activity.

Process Development: Scalable Chlorination Route

The 76% yield demonstrated at 52 g scale using POCl₃ establishes a scalable, reproducible entry to 1‑chloro‑4‑nitroisoquinoline. Process chemists optimizing kilogram‑scale production for preclinical supply will benefit from the robust work‑up (i‑PrOH precipitation) and the avoidance of the lower‑yielding bromination route, which can introduce POBr₃‑related waste streams .

Analytical Reference Standard for Nitroisoquinoline Impurity Profiling

With a commercial purity of 97–98% by HPLC , 1‑chloro‑4‑nitroisoquinoline can serve as a reference standard for quantifying residual 1‑chloro‑4‑nitroisoquinoline in APIs derived from the Lilly p38 program or for monitoring carry‑through of 4‑nitroisoquinoline‑related impurities in quality control laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Chloro-4-nitroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.